molecular formula C16H18Cl2N6O11S4 B12800024 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate CAS No. 63937-23-5

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate

Cat. No.: B12800024
CAS No.: 63937-23-5
M. Wt: 669.5 g/mol
InChI Key: XKQSWOJTXFCYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate is a chemical compound belonging to the class of benzothiadiazines. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of diuretics and antihypertensive agents. The presence of the sulfonamide group and the benzothiadiazine ring structure contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxylation step can be achieved using methanol in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to meet the demands of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuretic and antihypertensive effects. The compound targets the sodium-chloride symporter, disrupting ion transport and fluid balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-N-methoxy-, 1,1-dioxide, hemihydrate is unique due to the presence of the N-methoxy group, which may enhance its pharmacokinetic properties and biological activity compared to other benzothiadiazine derivatives.

Properties

63937-23-5

Molecular Formula

C16H18Cl2N6O11S4

Molecular Weight

669.5 g/mol

IUPAC Name

6-chloro-N-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrate

InChI

InChI=1S/2C8H8ClN3O5S2.H2O/c2*1-17-12-19(15,16)7-3-8-6(2-5(7)9)10-4-11-18(8,13)14;/h2*2-4,12H,1H3,(H,10,11);1H2

InChI Key

XKQSWOJTXFCYQZ-UHFFFAOYSA-N

Canonical SMILES

CONS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N=CN2)Cl.CONS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N=CN2)Cl.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.